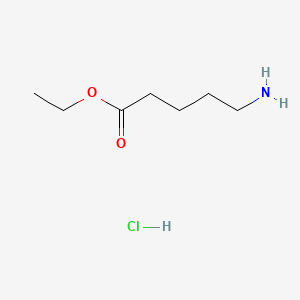

Ethyl 5-aminovalerate hydrochloride

Description

Ethyl 5-aminovalerate hydrochloride (CAS 29840-57-1) is an organic compound with the molecular formula C₇H₁₅NO₂·HCl and a molar mass of 181.7 g/mol. It is a hydrochloride salt of the ethyl ester derivative of 5-aminovaleric acid (5-AVA). Key physicochemical properties include a boiling point of 232.1°C, flash point of 94.2°C, and solubility in polar solvents such as DMSO, ethanol, and methanol . The compound is typically stored under inert conditions at -20°C to ensure stability .

As a derivative of 5-AVA, it serves as an intermediate in organic synthesis and pharmaceutical applications. Its ester group enhances lipophilicity compared to the free acid form, improving membrane permeability and utility in drug delivery systems .

Properties

IUPAC Name |

ethyl 5-aminopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-2-10-7(9)5-3-4-6-8;/h2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELXJZASXLHKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582466 | |

| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29840-57-1 | |

| Record name | Pentanoic acid, 5-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-aminopentanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Synthesis from Ethyl Valerate Using Phosphorus Trichloride

One traditional method involves the reaction of ethyl valerate with phosphorus trichloride, which facilitates the formation of ethyl 5-aminovalerate hydrochloride. The process generally includes:

- Reacting ethyl valerate with phosphorus trichloride to activate the ester.

- Subsequent amination steps to introduce the amino group.

- Formation of the hydrochloride salt by treatment with hydrochloric acid.

This method is straightforward but requires careful control of reaction conditions to minimize side reactions and achieve high purity.

Hydrolysis and Recrystallization from Intermediate Compounds

A more refined approach involves multi-step synthesis starting from intermediate compounds such as benzoylaminolevulinic acid derivatives:

- Step A: Synthesis of benzoylaminolevulinic acid via Dakin-West reaction of benzoylglycine and succinic anhydride in the presence of organic base and DMAP.

- Step B: Hydrolysis of benzoylaminolevulinic acid in the presence of hydrochloric acid under reflux to remove benzoyl groups and form 5-aminolevulinic acid hydrochloride.

- Purification: Filtration to remove impurities such as phthalic acid, decolorization using activated carbon, and recrystallization from ethanol or other suitable solvents.

This method yields high purity product with yields reported up to 92%, with careful pH adjustment and extraction steps to isolate intermediates and final product.

Acid Hydrolysis of Protected Intermediates

In a related method, acid hydrolysis of protected amino acid derivatives is performed:

- Intermediate (II), obtained from previous steps, is treated with 6N hydrochloric acid.

- The mixture is refluxed for approximately 10 hours.

- After cooling, impurities such as phthalic acid are removed by filtration.

- Activated carbon treatment and solvent concentration follow.

- Final recrystallization in ethanol yields the hydrochloride salt of 5-aminolevulinic acid.

This process emphasizes selective hydrolysis and purification to achieve high yield and purity.

Biosynthetic and Enzymatic Routes (Emerging Methods)

Recent advances in biotechnology have introduced enzymatic synthesis routes for 5-aminovalerate derivatives, including ethyl 5-aminovalerate:

- Engineered Escherichia coli strains expressing key enzymes (RaiP, KivD, aldehyde dehydrogenase PadA) convert L-lysine hydrochloride into 5-aminovalerate.

- Overexpression of catalase (KatE) and transport proteins (LysP) enhances yield by reducing inhibitory hydrogen peroxide and improving substrate uptake.

- Fed-batch fermentation achieves titers exceeding 50 g/L with high productivity and yield.

While this method primarily produces 5-aminovalerate, it represents a promising sustainable route that could be adapted for ethyl ester derivatives via subsequent chemical modifications.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Reaction Conditions | Yield (%) | Purification Techniques | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Phosphorus Trichloride Route | Ethyl valerate + PCl3 → amination + HCl salt formation | Controlled temperature, inert atmosphere | Not specified | Crystallization | Simple reagents | Possible side reactions |

| Hydrolysis of Benzoylaminolevulinic Acid | Dakin-West reaction → hydrolysis with HCl → recrystallization | Reflux 10-12 h, pH adjustment, solvent extraction | Up to 92% | Activated carbon decolorization, recrystallization | High purity, high yield | Multi-step, requires organic bases |

| Acid Hydrolysis of Intermediate (II) | Reflux with 6N HCl → filtration → activated carbon → recrystallization | Reflux 10 h, filtration, solvent concentration | Not specified | Filtration, recrystallization | Selective hydrolysis | Long reaction time |

| Biosynthetic Fermentation | Enzymatic conversion of L-lys HCl via engineered E. coli | Fermentation 18-48 h, controlled pH | High (up to 52 g/L product) | Bioprocess purification | Sustainable, high yield | Requires genetic engineering |

Scientific Research Applications

Pharmaceutical Applications

EAVH serves primarily as an intermediate in pharmaceutical synthesis. Its derivatives are utilized in the development of various therapeutic agents, particularly those targeting neurological and metabolic disorders.

Key Uses:

- Synthesis of Amino Acids : EAVH is involved in synthesizing amino acids, which are crucial for protein synthesis and various metabolic pathways.

- Precursor for Bioactive Compounds : It acts as a precursor for bioactive compounds, including those used in drug formulations for treating conditions like anxiety and depression.

Biotechnological Applications

Recent advancements have highlighted the use of EAVH in bioprocessing and synthetic biology.

Case Study: Coproduction of 5-Aminovalerate and δ-Valerolactam

A study demonstrated the coproduction of 5-aminovalerate (5AVA) and δ-valerolactam using engineered Escherichia coli. The process involved:

- Utilizing L-lysine as a substrate.

- Optimizing pH and hydrogen peroxide concentration to enhance yield.

- Achieving significant titers of both products, indicating the potential for industrial applications in producing these compounds from renewable resources .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Used in developing treatments for neurological disorders |

| Biotechnology | Coproduction of 5AVA and δ-valerolactam | Achieved high yields using engineered E. coli |

| Amino Acid Synthesis | Precursor for various amino acids | Essential for protein synthesis |

Mechanism of Action

The mechanism of action of ethyl 5-aminovalerate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound primarily targets enzymes involved in amino acid metabolism.

Pathways Involved: It participates in the biosynthesis of neurotransmitters and other biologically active molecules.

Comparison with Similar Compounds

Methyl 5-Aminovalerate Hydrochloride (CAS 29840-56-0)

- Molecular Formula: C₆H₁₄ClNO₂

- Molar Mass : 167.63 g/mol

- Physical Properties: Melting point 145.5–147°C, boiling point 212.2°C, and similar solubility in DMSO, ethanol, and methanol .

- Synthesis: Prepared via methanol esterification of 5-aminovaleric acid using thionyl chloride (SOCl₂), achieving a 96% yield .

- Key Differences: The ethyl ester in this compound provides greater steric bulk and higher boiling point compared to the methyl derivative. Methyl ester derivatives are often preferred for cost-effective synthesis, while ethyl esters may offer enhanced metabolic stability in vivo .

5-Aminovaleric Acid (5-AVA)

- Molecular Formula: C₅H₁₁NO₂

- Applications: A non-proteinogenic ω-amino acid used in biopolymer synthesis (e.g., nylon 6,5) .

- Production: Engineered Escherichia coli strains convert L-lysine to 5-AVA with a yield of 50.62 g/L (0.84 mol/mol) using ethanol pretreatment to mitigate cellular toxicity .

- Comparison: Unlike its ester derivatives, 5-AVA lacks the hydrochloride group, reducing solubility in organic solvents. this compound is more stable under acidic conditions, making it preferable for storage and handling .

Hexaminolevulinate Hydrochloride (CAS 140898-91-5)

- Structure: Hexyl ester of 5-aminolevulinic acid.

- Applications: Used in photodynamic therapy and diagnostic imaging due to its low toxicity .

- Key Differences: The hexyl chain increases hydrophobicity, enhancing tumor-targeting efficacy compared to ethyl or methyl esters. this compound is more suited for industrial synthesis, while hexaminolevulinate is specialized for biomedical applications .

Ethyl 5-Amino-1H-imidazole-4-carboxylate Hydrochloride (CAS 118019-42-4)

- Molecular Formula : C₆H₁₀ClN₃O₂

- Applications : Pharmaceutical intermediate with an imidazole ring, enabling nucleophilic reactivity .

- Comparison: The imidazole moiety introduces aromaticity and basicity, unlike the linear structure of this compound. This structural difference dictates its use in heterocyclic chemistry rather than polymer synthesis .

Tabulated Comparison of Key Properties

| Compound | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Ethyl 5-Aminovalerate HCl | 29840-57-1 | C₇H₁₅NO₂·HCl | 181.7 | 232.1 | Pharmaceutical synthesis |

| Methyl 5-Aminovalerate HCl | 29840-56-0 | C₆H₁₄ClNO₂ | 167.63 | 212.2 | Organic intermediates |

| 5-Aminovaleric Acid (5-AVA) | 660-88-8 | C₅H₁₁NO₂ | 117.15 | Decomposes | Biopolymer production |

| Hexaminolevulinate HCl | 140898-91-5 | C₁₁H₂₂ClN₃O₄ | 295.76 | N/A | Photodynamic therapy |

| Ethyl 5-Amino-imidazole HCl | 118019-42-4 | C₆H₁₀ClN₃O₂ | 191.62 | N/A | Heterocyclic drug development |

Research Findings and Industrial Relevance

- Synthetic Efficiency: Mthis compound is synthesized with higher yields (96%) than ethyl derivatives, but the latter’s stability makes it preferable for long-term storage .

- Bioconversion : 5-AVA production via microbial catalysis highlights the industrial shift toward sustainable methods, though ester derivatives remain critical for niche applications .

- Safety Profiles: this compound requires stringent handling (e.g., inert storage, PPE) due to its irritant properties, whereas 5-AVA poses fewer hazards .

Biological Activity

Ethyl 5-aminovalerate hydrochloride (C₇H₁₄ClN) is a compound that has garnered attention for its biological activity, particularly in the context of amino acid synthesis and potential therapeutic applications. This article explores the biological activity of this compound, referencing diverse research studies and findings.

This compound is a derivative of 5-aminovaleric acid, which is an important intermediate in the biosynthesis of various amino acids. Its molecular structure allows it to participate in several biochemical pathways, making it a valuable compound in both research and pharmaceutical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄ClN |

| Molecular Weight | 161.65 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

Role in Amino Acid Synthesis

This compound serves as a precursor in the synthesis of various amino acids. Research indicates that it can be produced from L-lysine through engineered microbial pathways, particularly using strains of Escherichia coli. This transformation is facilitated by specific enzymes such as L-lysine α-oxidase, which catalyzes the conversion of L-lysine to 5-aminovalerate and δ-valerolactam .

Enzymatic Pathways

The conversion of L-lysine to ethyl 5-aminovalerate involves several enzymatic steps:

- Deamination : The α-amino group of L-lysine is oxidized.

- Formation of Equilibrium Mixture : This results in an equilibrium mixture containing both 5-aminovalerate and δ-valerolactam.

- pH Optimization : The yield of these compounds can be optimized by adjusting the pH and concentration of hydrogen peroxide during the reaction .

Pharmacological Implications

This compound has been investigated for its potential pharmacological effects, particularly in neuropharmacology. It may influence neurotransmitter systems due to its structural similarity to other biologically active amines. Studies suggest that it could modulate GABAergic signaling, which plays a crucial role in regulating neuronal excitability.

Case Studies and Research Findings

- Microbial Production : A study demonstrated the successful production of 5-aminovalerate from L-lysine using engineered E. coli strains, achieving high yields under optimized conditions (up to 33.1 g/L) through promoter optimization techniques .

- Therapeutic Potential : Preliminary investigations into the compound's effects on GABA receptor modulation indicate a possible role in treating neurological disorders, although further research is needed to establish clinical efficacy.

- Toxicological Studies : Safety assessments have shown that this compound exhibits low toxicity profiles in various biological systems, making it suitable for further exploration as a therapeutic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.